2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-acetamido-2-methoxyphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl-urea moiety and an N-(5-acetamido-2-methoxyphenyl)acetamide side chain. Its molecular formula is C₂₁H₂₈N₆O₄S (calculated based on analogous structures in ), with an average molecular weight of approximately 460.55 g/mol.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4S/c1-13(27)22-15-8-9-18(30-2)17(10-15)25-19(28)11-16-12-31-21(24-16)26-20(29)23-14-6-4-3-5-7-14/h8-10,12,14H,3-7,11H2,1-2H3,(H,22,27)(H,25,28)(H2,23,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUYSUBSQRWKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-acetamido-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the acetamido and methoxyphenyl groups. The final step often involves the formation of the cyclohexylureido group under specific reaction conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-acetamido-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-acetamido-2-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural differentiator is the combination of 1,3-thiazole , cyclohexylcarbamoyl-urea , and 5-acetamido-2-methoxyphenyl groups. Below is a comparative analysis with closely related acetamide derivatives:
Key Observations :
- Substituent Impact on Bioactivity : The 1,3-thiazole and 1,3,4-thiadiazole cores are critical for antimicrobial activity, as seen in and . The target compound’s thiazole-urea group may enhance binding to enzyme active sites, similar to carbonic anhydrase inhibitors .
- Phenyl Group Modifications : Replacement of the 5-acetamido-2-methoxyphenyl group with 4-trifluoromethylphenyl () or 3-chloro-4-methylphenyl () alters hydrophobicity and electronic effects, influencing target selectivity and potency.
- Biological Performance: Quinazolinone-acetamide hybrids () exhibit anti-inflammatory activity, suggesting that the target compound’s acetamide side chain could confer similar properties if optimized.
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 5-acetamido-2-methoxyphenyl group may undergo hepatic O-demethylation or acetamide hydrolysis, analogous to phenylacetamide metabolites in .
Biological Activity
The compound 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(5-acetamido-2-methoxyphenyl)acetamide is a complex organic molecule with significant potential in pharmacology due to its diverse functional groups. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula: C15H22N4O2S
- Molecular Weight: Approximately 386.5 g/mol
- Key Functional Groups:
- Cyclohexylcarbamoyl group
- Thiazole ring
- Methoxyphenyl group
- Acetamide moiety
The presence of these functional groups suggests a multifaceted interaction with biological systems, potentially leading to various pharmacological effects.
Antimicrobial Activity
Preliminary studies indicate that compounds containing thiazole rings exhibit antimicrobial properties. Thiazoles have been associated with the inhibition of various pathogens, suggesting that our compound may also possess similar effects. For instance, thiazole derivatives have shown activity against bacteria and fungi, which could extend to the target compound due to its structural similarities.
Anti-inflammatory Effects
Research has indicated that thiazole-containing compounds can modulate inflammatory pathways. The cyclohexylcarbamoyl group may enhance anti-inflammatory activity by interacting with specific receptors or enzymes involved in inflammation. Studies on related compounds have demonstrated a reduction in pro-inflammatory cytokines, which could be a mechanism through which this compound exerts its effects.
Anticancer Potential
The anticancer properties of thiazole derivatives are well-documented. Compounds similar to This compound have shown promise in inhibiting tumor growth by affecting cell cycle regulation and apoptosis pathways. The specific interactions and efficacy of this compound in cancer models remain to be fully elucidated but are a promising area for future research.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Possible mechanisms include:
- Enzyme Inhibition: The thiazole ring may interact with enzymes critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation: The methoxyphenyl group could influence receptor activity, altering signaling pathways associated with inflammation or cancer progression.
- Cell Cycle Interference: Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting that this compound might share this property.
Comparative Analysis with Similar Compounds
To better understand the potential of This compound , it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Thiazole + Urea | Antimicrobial |
| Compound B | Thiazole + Amine | Anti-inflammatory |
| Compound C | Thiazole + Benzamide | Anticancer |
This table illustrates the diversity within thiazole-containing derivatives and highlights the unique combination of functional groups present in our target compound.
Experimental Studies
In vitro studies using cell lines treated with similar thiazole derivatives have shown significant reductions in cell viability and alterations in apoptotic markers. These findings support the hypothesis that This compound may exhibit comparable biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
